1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene

Description

Contextualization within Modern Organohalogen Chemistry

Organohalogen compounds, a class of molecules containing at least one carbon-halogen bond, are integral to modern chemistry. Historically, they have been widely utilized as pesticides, flame retardants, and industrial fluids. acs.org A significant evolution in this field is the growing focus on organofluorine chemistry. The incorporation of fluorine into organic molecules can dramatically alter their chemical and biological properties. beilstein-journals.org Currently, about 20% of all pharmaceuticals and a significant portion of agrochemicals contain fluorine, highlighting the element's importance. mdpi.comresearchgate.net Compounds like 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene, which feature a heavily fluorinated aromatic ring and a chlorinated alkoxy group, represent a confluence of these areas, embodying the structural complexity and tailored properties sought in advanced chemical synthesis.

Significance of Fluorinated Aromatic Ethers in Advanced Chemical Research

Fluorinated aromatic ethers are a cornerstone of advanced materials science and medicinal chemistry. The introduction of fluorine atoms into the aromatic ring enhances metabolic stability and lipophilicity, properties that are highly desirable in the design of new drugs and agrochemicals. mdpi.comnih.gov In materials science, these compounds serve as critical building blocks for high-performance polymers. The presence of fluorine imparts increased thermal stability, chemical resistance, and specific dielectric properties to materials like poly(aryl ether ketones). These characteristics are essential for applications in high-frequency and high-speed communication technologies. The strategic placement of fluoroalkoxy groups can also increase the free volume within a polymer, leading to lower dielectric constants and improved processability.

Unique Characteristics Imparted by Perfluorination and the Trichloromethoxy Moiety

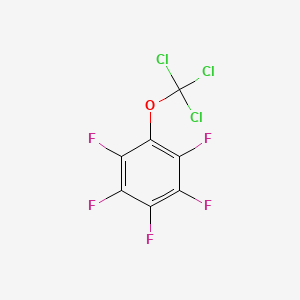

The specific properties of this compound arise from the combined electronic effects of its two key structural features: the perfluorinated phenyl ring and the trichloromethoxy group.

Perfluorination: The replacement of all hydrogen atoms on the benzene (B151609) ring with fluorine atoms creates a profoundly electron-deficient aromatic system. Fluorine's high electronegativity (4.0 on the Pauling scale) results in a strong inductive withdrawal of electron density from the ring. beilstein-journals.org This perfluorination confers enhanced stability and resistance to oxidative degradation.

Trichloromethoxy Moiety (-OCCl₃): While the trifluoromethoxy (-OCF₃) group is more extensively studied, the trichloromethoxy group shares key characteristics. It is a potent electron-withdrawing group due to the high electronegativity of the three chlorine atoms. nih.gov It is also significantly lipophilic. The -OCF₃ group is often referred to as a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to those of a halogen atom, and it is more lipophilic than its methoxy (B1213986) counterpart. beilstein-journals.orgnih.gov The -OCCl₃ group is expected to have a similar strong inductive effect, while its larger steric bulk compared to -OCF₃ would influence molecular conformation and interactions. The combination of the electron-poor pentafluorophenyl ring and the strongly withdrawing -OCCl₃ group makes this compound a unique molecule with potential applications as a specialized solvent, a dielectric fluid, or an intermediate in the synthesis of other complex organohalogen compounds.

Interactive Data Table: Physicochemical Properties

Below are the known properties for the target compound and related structures for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₇Cl₃F₅O | 301.44 | Data Not Available | Data Not Available |

| 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene | C₇F₈O | 252.06 | 102-103 | 1.662 |

| Octafluorotoluene (B1221213) (Pentafluorotrifluoromethylbenzene) | C₇F₈ | 236.06 | Data Not Available | Data Not Available |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trichloromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl3F5O/c8-7(9,10)16-6-4(14)2(12)1(11)3(13)5(6)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMXEZDHQIKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4,5 Pentafluoro 6 Trichloromethoxy Benzene and Analogous Systems

Strategies for Constructing the Pentafluorobenzene (B134492) Core

The synthesis of the pentafluorobenzene moiety is a foundational step in accessing the target compound. Various methods have been developed for the efficient production of this key intermediate, primarily revolving around decarboxylation and halogen-exchange reactions.

Decarboxylation Routes to Pentafluorobenzene

Decarboxylation, the removal of a carboxyl group from a molecule, represents a significant and increasingly utilized strategy in organofluorine chemistry. rsc.org This approach is particularly effective for the synthesis of pentafluorobenzene from pentafluorobenzoic acid.

One notable method involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water. evitachem.comgoogle.com This process is conducted in a high-pressure reactor under controlled temperature and pressure conditions, typically between 150-250°C. google.com The absence of a catalyst makes this a "green" or environmentally cleaner process, avoiding contamination issues associated with catalytic methods. google.com The reaction proceeds by heating an aqueous solution of pentafluorobenzoic acid, leading to the evolution of carbon dioxide and the formation of pentafluorobenzene. google.com The product can then be isolated through phase separation and purification techniques like rectification and decolorization with activated carbon. google.com

The efficiency of this decarboxylation reaction is influenced by factors such as temperature and reaction time. The table below summarizes typical conditions and outcomes for this process.

| Reactant | Solvent | Temperature Range | Catalyst | Product | Key Advantage |

| Pentafluorobenzoic Acid | Deionized Water | 150-250°C | None | Pentafluorobenzene | Environmentally friendly, no catalyst contamination google.com |

This decarboxylation strategy has emerged as a powerful tool for generating valuable fluorinated compounds from readily available carboxylic acids. rsc.org

Halogen-Exchange and Directed Fluorination Approaches for Aryl Rings

Halogen-exchange and other fluorination methods provide alternative pathways to the pentafluorobenzene core. These techniques are crucial for introducing multiple fluorine atoms onto an aromatic ring.

One established method is the defluorination of more highly fluorinated precursors, such as perfluorinated cyclohexanes. wikipedia.org This process typically involves passing the highly fluorinated cycloalkane over hot nickel or iron, which facilitates the elimination of fluorine atoms and aromatization to form pentafluorobenzene. wikipedia.org A related approach is the dehydrofluorination of polyfluorinated cyclohexanes using a strong base, such as a hot aqueous solution of potassium hydroxide. wikipedia.org

Direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine, which often leads to addition reactions rather than substitution. google.com However, more controlled methods have been developed. Halogen exchange, particularly the substitution of chlorine with fluorine (the Halex process), is a widely used industrial method. This nucleophilic aromatic substitution is effective for systems that are activated towards nucleophilic attack, such as those containing electron-withdrawing groups. google.com Reagents like anhydrous hydrogen fluoride (B91410) (HF) or alkali metal fluorides are commonly employed. google.comresearchgate.net

Transition metal fluorides (e.g., CoF₃, CeF₄) can also be used, but these often result in saturation of the ring, requiring a subsequent rearomatization step. google.com For less activated systems, electrophilic fluorination reagents can be used, although controlling their reactivity to achieve multiple substitutions can be difficult. google.commasterorganicchemistry.com The presence of five fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, enhancing its stability and resistance to certain chemical reactions. acs.org

Introduction of the Trichloromethoxy (–OCCl₃) Functional Group

Once the pentafluorobenzene core is obtained, the next critical step is the installation of the trichloromethoxy group onto the aromatic ring. This can be accomplished through several synthetic routes, including etherification, oxidative processes, and nucleophilic reactions.

Etherification Reactions via Williamson Ether Synthesis and Related Techniques

The Williamson ether synthesis is a classical and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide. byjus.comwikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of pentafluorophenoxide with an appropriate trichloromethylating agent.

A highly relevant procedure is the direct reaction of a phenol (B47542) with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (HF). beilstein-journals.orgacs.org While this method is often used to produce aryl trifluoromethyl ethers (ArOCF₃) through a chlorination/fluorination sequence, the intermediate aryl trichloromethyl ether (ArOCCl₃) is a key component of the reaction pathway. beilstein-journals.orgnih.gov By carefully controlling the reaction conditions, it is possible to isolate the trichloromethoxy intermediate. The reaction is typically performed in a pressure vessel at elevated temperatures (100-150°C) and may be catalyzed by Lewis acids like boron trifluoride (BF₃). beilstein-journals.orgacs.org

The general mechanism involves the formation of a phenoxide which then acts as a nucleophile, attacking the carbon tetrachloride. The reaction is generally applicable to phenols with electron-withdrawing substituents. acs.org

| Phenol Precursor | Reagents | Conditions | Product Type |

| Pentafluorophenol (B44920) (Hypothetical) | CCl₄, Base (to form phenoxide) | Sₙ2 conditions | 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene |

| General Phenols | CCl₄, HF, (BF₃ catalyst) | 100-150°C, Autogenous pressure | Aryl trichloromethyl ethers (intermediate) beilstein-journals.orgacs.org |

This approach is limited by the availability and reactivity of the trichloromethylating agent and the stability of the phenoxide under the reaction conditions. acs.org

Oxidative O-Trichloromethylation and Radical Pathways for Alkoxy Group Formation

Radical-based methods offer an alternative for forming the C-O bond of the trichloromethoxy group. These pathways typically involve the generation of highly reactive alkoxy radicals which can then participate in various bond-forming reactions. acs.orgnih.govmdpi.com

The formation of the –OCCl₃ group can be envisioned through the reaction of a pentafluorophenoxy radical with a trichloromethyl radical source, or the reaction of a pentafluorophenoxide with a trichloromethyl radical. The generation of trichloromethyl radicals (•CCl₃) can be achieved from precursors like carbon tetrachloride under photolytic conditions or from sodium trichloroacetate (B1195264) via decarboxylation. nih.govorganic-chemistry.orgnih.gov

For instance, the photostimulated reaction of anisole (B1667542) in refluxing carbon tetrachloride yields trichloromethylanisole, demonstrating a radical pathway for the chlorination of a methyl group attached to an ether oxygen. nih.gov While this is not a direct O-trichloromethylation, it illustrates the feasibility of radical processes involving these functionalities. The direct interception of an alkoxy radical by a trichloromethyl radical source represents a potential, though less documented, pathway. The generation of alkoxy radicals from free alcohols is a well-established field, often utilizing photoredox catalysis or hypervalent iodine reagents to facilitate the process. mdpi.comrsc.org

| Radical Precursors | Method | Intermediate Species | Application |

| Alcohols | Photoredox Catalysis, Hypervalent Iodine Reagents | Alkoxy Radicals | C-H functionalization, β-scission acs.orgmdpi.comrsc.org |

| Sodium Trichloroacetate | Decarboxylation | Trichloromethyl Anion/Radical | Trichloromethylation of aldehydes organic-chemistry.orgnih.gov |

| Carbon Tetrachloride | Photolysis | Trichloromethyl Radical | Radical chlorination nih.gov |

Nucleophilic Addition and Substitution Reactions Involving Halogenated Alcohols or Carbon Sources

Nucleophilic reactions provide a direct route for attaching the trichloromethoxy group. wikipedia.org This strategy typically involves a nucleophilic form of the pentafluorobenzene ring (i.e., pentafluorophenoxide) attacking an electrophilic source of the trichloromethyl group.

As mentioned previously, carbon tetrachloride can serve as an electrophilic carbon source, reacting with phenoxides under specific conditions. beilstein-journals.orgacs.org The reaction of pentafluorophenol with a base would generate the corresponding pentafluorophenoxide, a potent nucleophile. The subsequent reaction with CCl₄ would proceed via a nucleophilic substitution mechanism to form the desired ether.

Another approach involves the nucleophilic addition of an alkoxide to a suitable carbonyl compound, although this is more relevant for forming simpler alkoxy groups. byjus.commasterorganicchemistry.comyoutube.comlibretexts.org For the trichloromethoxy group, direct substitution on a halogenated carbon source like CCl₄ is the more plausible pathway. The synthesis of 2,2,2-trichloromethylcarbinols via the decarboxylative trichloromethylation of aldehydes using sodium trichloroacetate demonstrates the generation of a trichloromethyl nucleophile (or its equivalent). nih.govacs.org While the polarity is reversed from what is needed for the target synthesis (nucleophilic phenoxide, electrophilic CCl₃ source), it highlights the utility of halogenated carbon sources in C-C and C-O bond formation.

Convergent and Divergent Synthetic Routes for Polyhalogenated Benzene Derivatives

The construction of complex molecules like polyhalogenated benzene derivatives can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: A divergent synthesis begins with a common core structure that is progressively diversified through a series of reactions. jove.comnih.gov A single starting material is used to generate a library of structurally related compounds by subjecting it to various reagents and conditions. beilstein-journals.orgnih.gov For example, starting with a simple polyhalogenated benzene, a divergent approach could be used to introduce a variety of functional groups at different positions. One could start with hexafluorobenzene (B1203771) and sequentially substitute fluorine atoms with different groups, including the trichloromethoxy group, to create a range of derivatives. This strategy is particularly powerful for creating libraries of compounds for screening purposes and for exploring structure-activity relationships. cityu.edu.hk

Optimization of Reaction Conditions for Yield and Selectivity in Perfluorinated Ether Synthesis

Achieving high yield and selectivity in the synthesis of perfluorinated ethers is critically dependent on the careful control of reaction parameters. The synthesis of aromatic ethers from highly fluorinated precursors often involves nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a fluorine atom on the aromatic ring. nih.govresearchgate.net The efficiency of this process is influenced by several factors.

Key parameters that require optimization include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions. nih.govdigitellinc.com

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of undesired byproducts or decomposition. Finding the optimal temperature is crucial for maximizing the yield of the desired product.

Catalyst: While many SNAr reactions on highly activated rings proceed without a catalyst, certain transformations may benefit from catalysis to improve reaction rates or selectivity.

Base: In reactions involving alcohol nucleophiles, a base is typically required to deprotonate the alcohol and generate the more nucleophilic alkoxide. The strength and type of base (e.g., potassium carbonate, sodium hydride) must be chosen carefully to avoid side reactions. digitellinc.com

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

The table below illustrates how reaction parameters can be varied to optimize the synthesis of a generic polyfluoroaromatic ether via an SNAr reaction.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | NaH | 25 | 24 | 45 | Low conversion at room temperature. |

| 2 | Tetrahydrofuran (THF) | NaH | 65 | 12 | 75 | Increased temperature improves yield. |

| 3 | N,N-Dimethylformamide (DMF) | NaH | 65 | 8 | 88 | Polar aprotic solvent accelerates the reaction. |

| 4 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 80 | 12 | 92 | Milder base and higher temperature provide optimal yield. nih.gov |

| 5 | Toluene | K₂CO₃ | 110 | 24 | 30 | Non-polar solvent is ineffective for this reaction type. |

This table is illustrative and represents typical optimization trends for SNAr reactions in polyfluoroaromatic ether synthesis.

Considerations for Regioselective and Stereoselective Synthesis

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of polyhalogenated benzene derivatives, regioselectivity is paramount. rsc.orgnih.gov During nucleophilic aromatic substitution on a polyfluorinated ring like hexafluorobenzene, the first substitution is not selective. However, on an already substituted ring like pentafluorobenzene, the position of the incoming nucleophile is directed by the existing substituent. In the case of highly fluorinated benzenes, substitution often occurs at the para-position relative to an existing substituent due to electronic effects that stabilize the intermediate Meisenheimer complex. nih.govresearchgate.net For example, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) results in selective substitution at the para-position relative to the trifluoromethyl group. nih.govdigitellinc.com This inherent selectivity is a powerful tool for synthesizing specific isomers of polysubstituted halogenated benzenes. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. numberanalytics.com While the target molecule, this compound, does not possess a stereocenter, stereoselectivity is a crucial consideration in many areas of organofluorine chemistry, particularly when synthesizing molecules for biological applications. cas.cnnih.gov The introduction of fluorine or fluorine-containing groups can create chiral centers. Stereoselective fluorination methods aim to control the three-dimensional arrangement of these atoms. numberanalytics.comnih.gov This is often achieved using chiral catalysts or reagents that create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer. Although not directly applicable to the synthesis of the achiral title compound, the principles of stereoselective synthesis are fundamental to the broader field of preparing advanced, functional organofluorine molecules. chinesechemsoc.org

Chemical Reactivity and Transformation Pathways of 1,2,3,4,5 Pentafluoro 6 Trichloromethoxy Benzene

Reactivity Profile of the Perfluorinated Aromatic System

The pentafluorophenyl (PFP) group is a well-studied aromatic system characterized by a profound electron deficiency due to the cumulative inductive effect of the five highly electronegative fluorine atoms. This electronic profile renders the aromatic ring highly susceptible to nucleophilic attack while making it exceptionally resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Pentafluorinated Benzene (B151609) Rings

The most prominent reaction pathway for the perfluorinated aromatic system of 1,2,3,4,5-pentafluoro-6-(trichloromethoxy)benzene is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the five fluorine atoms activates the ring for attack by nucleophiles. rsc.orgorganic-chemistry.org In monosubstituted pentafluorobenzenes, nucleophilic attack occurs with a strong regiochemical preference for the para position (C-4). This selectivity is attributed to the superior ability of the substituent at C-1 (in this case, the -OCCl3 group) and the fluorine atoms at the ortho and meta positions to stabilize the negative charge of the intermediate Meisenheimer complex. organic-chemistry.org

The SNAr reaction on PFP systems proceeds via an addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate. byjus.com The subsequent elimination of a fluoride (B91410) ion is rapid and restores the aromaticity of the ring. A notable characteristic of SNAr on fluoroaromatics is the leaving group ability, where fluoride is displaced more readily than other halogens (F > Cl > Br > I). byjus.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. byjus.com

A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to functionalize the PFP ring. researchgate.netyoutube.com The reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and often require a base to deprotonate the nucleophile or neutralize the liberated HF. youtube.com

| Nucleophile | Typical Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | R₂NH, K₂CO₃, DMF, 60-100 °C | 4-Amino-2,3,5,6-tetrafluoro-1-(trichloromethoxy)benzene | youtube.com |

| Alkoxide (RO⁻) | ROH, NaH or KOH, THF/DMF, rt-80 °C | 4-Alkoxy-2,3,5,6-tetrafluoro-1-(trichloromethoxy)benzene | organic-chemistry.org |

| Thiolate (RS⁻) | RSH, K₂CO₃ or Et₃N, Acetonitrile, rt-60 °C | 4-Alkylthio-2,3,5,6-tetrafluoro-1-(trichloromethoxy)benzene | researchgate.net |

| Phenoxide (ArO⁻) | ArOH, K₂CO₃, DMF, 100-120 °C | 4-Aryloxy-2,3,5,6-tetrafluoro-1-(trichloromethoxy)benzene | rsc.org |

Electrophilic Aromatic Substitution (EAS) and Ring Functionalization Attempts

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is exceptionally unreactive towards Electrophilic Aromatic Substitution (EAS). Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are generally unsuccessful on highly fluorinated aromatic compounds. organic-chemistry.orgmasterorganicchemistry.com

This inertness is a direct consequence of the powerful electron-withdrawing effects of both the five fluorine atoms and the trichloromethoxy substituent. These groups severely destabilize the positively charged carbocation intermediate (the arenium ion or sigma complex) that is formed during the rate-determining step of the EAS mechanism. researchgate.netscilit.com The high activation energy required to form this unstable intermediate makes the reaction kinetically prohibitive under normal conditions. researchgate.netresearchgate.net Consequently, attempts to functionalize the pentafluorophenyl ring of this molecule via electrophilic pathways are not considered a viable synthetic strategy. organic-chemistry.org

Transformations Involving the Trichloromethoxy Substituent

The -OCCl3 group is a highly reactive functional handle, characterized by the electrophilic carbon atom bonded to an oxygen and three chlorine atoms. Its transformations are central to the synthetic utility of the parent molecule.

Hydrolysis and Alcoholysis Reactions of the –OCCl3 Group

The trichloromethoxy group is highly susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis). The C-O bond of aryl ethers is generally stable to cleavage, but in this specific case, the reactivity resembles that of an acyl chloride or phosgene (B1210022) derivative due to the three electron-withdrawing chlorine atoms. libretexts.orgwikipedia.org

Under aqueous acidic or basic conditions, hydrolysis is expected to proceed rapidly. The reaction likely involves nucleophilic attack of water on the trichloromethyl carbon, followed by cleavage of the C-OAr bond. This would liberate pentafluorophenol (B44920) and the highly unstable trichloromethanol. Trichloromethanol readily decomposes to phosgene (carbonyl dichloride) and hydrogen chloride. In an aqueous medium, phosgene is further hydrolyzed to carbon dioxide and additional hydrogen chloride. wikipedia.org

Proposed Hydrolysis Pathway: C₆F₅OCCl₃ + H₂O → [C₆F₅OH + HO-CCl₃] → C₆F₅OH + [COCl₂] + HCl → C₆F₅OH + CO₂ + 3 HCl

Similarly, alcoholysis with an alcohol (R-OH) is expected to cleave the molecule to yield pentafluorophenol and an alkyl chloroformate or a dialkyl carbonate, depending on the reaction stoichiometry and conditions. mdpi.com

Chemical Conversions of the –CCl₃ Moiety to Other Functional Groups (e.g., Carboxylates, Alkenes)

The most significant and well-documented transformation of the aryl trichloromethyl ether moiety is its conversion to the corresponding aryl trifluoromethyl ether. This chlorine-fluorine exchange reaction is a cornerstone in the synthesis of compounds containing the valuable -OCF₃ group. nih.gov The reaction is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). nih.gov

Fluorination Reaction: C₆F₅OCCl₃ + SbF₃ (cat. SbCl₅) → C₆F₅OCF₃ + SbCl₃

This transformation provides a key route to 1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene, a compound of interest in materials science and medicinal chemistry. The direct conversion of the -OCCl₃ group to a carboxylate is not a typical pathway, as hydrolysis reactions tend to cleave the C-OAr bond entirely, as discussed in section 3.2.1.

| Starting Moiety | Reagents | Resulting Moiety | Reaction Type | Reference |

|---|---|---|---|---|

| -OCCl₃ | SbF₃ / SbCl₅ (catalyst) | -OCF₃ | Halogen Exchange (Fluorination) | nih.gov |

| -OCCl₃ | H₂O (Hydrolysis) | -OH (+ CO₂) | Cleavage / Decomposition | wikipedia.org |

Radical Chemistry Associated with the Trichloromethyl Unit

The trichloromethyl group is known to participate in radical chemistry. The formation of aryl trichloromethyl ethers can itself proceed via a photostimulated radical chlorination of the corresponding methyl ether. nih.gov The C-Cl bonds within the -CCl₃ unit are susceptible to homolytic cleavage under photochemical (UV irradiation) or thermal conditions in the presence of a radical initiator. rsc.orgnih.gov

Irradiation of this compound could lead to the homolytic cleavage of a C-Cl bond, generating a dichloromethoxypentafluorophenyl radical (C₆F₅OĊCl₂) and a chlorine radical. This radical intermediate could then participate in various subsequent reactions, such as hydrogen abstraction from a solvent, addition to an alkene, or further fragmentation. The trichloromethyl radical (•CCl₃) itself is known to undergo photodissociation to produce dichlorocarbene (B158193) (CCl₂) and a chlorine atom, suggesting that complex fragmentation pathways may be accessible for the subject compound under energetic conditions. rsc.org

Intramolecular Rearrangements and Cyclization Phenomena

While specific studies on the intramolecular rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of closely related perfluoroaryl ethers provides a framework for predicting its potential behavior. One of the most relevant transformation types in this context is the Smiles-type rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. In the case of perfluoroaryl ethers, the highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic attack. Although direct examples involving the trichloromethoxy group are scarce, analogous rearrangements in other perfluoroaryl ethers suggest that, under appropriate conditions with a suitable nucleophilic trigger within a tethered side chain, this compound could potentially undergo such transformations. The trichloromethoxy group itself is a point of potential reactivity, and its interaction with the fluorinated ring under thermal or catalytic conditions could lead to yet unexplored rearrangement or cyclization pathways.

Cyclization reactions involving the pentafluorophenyl moiety are more broadly known. The high degree of fluorination activates the ring towards nucleophilic substitution, which can be exploited in intramolecular cyclization processes to form heterocyclic systems. For this compound, a hypothetical cyclization could be envisioned if the trichloromethoxy group were to be transformed into a functionality capable of acting as an intramolecular nucleophile, or if an external reagent could facilitate a reaction involving both the ring and the side chain.

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Precursor Applications in Complex Molecule Assembly

The reactivity of this compound is dominated by the pentafluorophenyl ring, which is prone to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly at the para- and ortho-positions relative to the trichloromethoxy group, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable scaffold for building complex molecular structures.

For instance, reaction with amines, alkoxides, or thiolates can lead to the selective replacement of one or more fluorine atoms, providing access to a wide range of substituted aromatic compounds. The trichloromethoxy group can also be a site of chemical modification, further expanding the synthetic possibilities. The controlled, stepwise substitution of the fluorine atoms is a key strategy in the assembly of highly functionalized aromatic systems that are often difficult to synthesize through other routes.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Amine (R-NH₂) | Substituted aminotetrafluorobenzene derivative |

| Alkoxide (R-O⁻) | Substituted alkoxytetrafluorobenzene derivative |

Exploration as a Fluoroaryl Transfer Reagent

Compounds bearing a pentafluorophenyl group are often explored as reagents for the transfer of this moiety to other molecules, a process known as pentafluorophenylation. While the direct use of this compound as a fluoroaryl transfer reagent is not prominently described, its derivatives could potentially serve this purpose.

The general principle involves the generation of a reactive intermediate, such as a pentafluorophenyl radical or a pentafluorophenyl organometallic species, which can then react with a substrate to introduce the C₆F₅ group. The trichloromethoxy substituent would influence the reactivity and stability of such intermediates. Further research would be needed to establish the viability and efficiency of this compound or its derivatives in this capacity compared to more established pentafluorophenylating agents.

Detailed Mechanistic Investigations of Key Transformation Reactions

Detailed mechanistic studies specifically focused on the transformation reactions of this compound are limited in readily accessible scientific literature. However, the mechanisms of its principal reactions can be inferred from the well-established principles of nucleophilic aromatic substitution on polyfluorinated aromatic compounds.

The key transformation reaction for this molecule is the SNAr mechanism. This process typically proceeds through a two-step sequence:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pentafluorophenyl ring that bears a fluorine atom. This attack is favored at the para- and ortho-positions due to the electron-withdrawing nature of the fluorine atoms and the trichloromethoxy group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The fluoride ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The strong electron-withdrawing effect of the five fluorine atoms and the trichloromethoxy group significantly facilitates the initial nucleophilic attack, making the pentafluorophenyl ring much more reactive towards nucleophiles than non-fluorinated benzene derivatives.

Computational studies on related polyfluoroaromatic compounds have provided insights into the transition states and energy profiles of these reactions, confirming the stepwise nature of the SNAr mechanism and the stabilizing role of the fluorine substituents on the intermediate complex. Similar theoretical investigations on this compound would be invaluable for a more precise understanding of its reactivity and for optimizing its use in organic synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Spectroscopic Characterization and Structural Elucidation of 1,2,3,4,5 Pentafluoro 6 Trichloromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the proton, carbon, and fluorine environments, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Given the molecular structure of this compound, which contains no hydrogen atoms, a ¹H NMR spectrum would be expected to show no signals corresponding to the compound itself. The primary use of ¹H NMR in this context would be to confirm the absence of protons and to detect any proton-containing impurities in the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated.

Pentafluorophenyl Carbons: Six signals are expected for the carbons of the benzene (B151609) ring. Due to the fluorine substituents, these signals will appear as complex multiplets resulting from carbon-fluorine coupling (¹J_CF, ²J_CF, ³J_CF). The carbon atom bonded to the trichloromethoxy group (C1) would likely have a chemical shift influenced by the electronegative oxygen and chlorine atoms. The remaining five fluorinated carbons (C2-C6) would exhibit characteristic large one-bond C-F coupling constants.

Trichloromethoxy Carbon: A single signal is expected for the carbon of the -OCCl₃ group. Its chemical shift would be significantly downfield due to the high electronegativity of the three attached chlorine atoms and the adjacent oxygen atom.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-O | 125-140 | Multiplet (due to C-F coupling) | - |

| C-F (ortho) | 135-145 | Doublet of multiplets | ¹J_CF ≈ 240-260 |

| C-F (meta) | 135-145 | Doublet of multiplets | ¹J_CF ≈ 240-260 |

| C-F (para) | 140-150 | Doublet of multiplets | ¹J_CF ≈ 240-260 |

Note: The predicted values are estimates based on data from analogous compounds and may vary from experimental results.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The five fluorine atoms on the benzene ring are in three distinct chemical environments, which should give rise to three separate signals.

Ortho-Fluorines (F2, F6): A signal corresponding to the two fluorine atoms ortho to the -OCCl₃ group. This signal is expected to be a triplet or a doublet of doublets due to coupling with the meta and para fluorines.

Meta-Fluorines (F3, F5): A signal for the two fluorine atoms meta to the substituent. This signal would likely appear as a triplet due to coupling with the two adjacent ortho-fluorines.

Para-Fluorine (F4): A signal for the single fluorine atom para to the substituent, expected to be a triplet from coupling to the two meta-fluorines.

For pentafluorophenyl esters, typical chemical shifts are observed around -152 ppm (ortho), -162 ppm (meta), and -157 ppm (para). researchgate.net Similar ranges would be anticipated for the title compound.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-ortho | -145 to -155 | Triplet or Doublet of Doublets |

| F-meta | -160 to -165 | Triplet |

Note: The predicted values are estimates based on data from analogous compounds and may vary from experimental results.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.

C-F Stretching: Strong bands in the 1000-1300 cm⁻¹ region are characteristic of C-F bonds in fluoroaromatic compounds.

Aromatic C=C Stretching: The stretching vibrations of the pentafluorophenyl ring are typically observed around 1520 cm⁻¹. researchgate.net

C-O Stretching: The aryl ether linkage (Ar-O-C) would likely produce a strong band in the 1170-1270 cm⁻¹ region. nih.gov

C-Cl Stretching: Vibrations corresponding to the C-Cl bonds in the trichloromethoxy group are expected in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, particularly for identifying symmetric vibrations and the vibrations of the aromatic ring, which often give strong Raman signals.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | ~1520 | Medium-Strong |

| Aryl Ether C-O Stretch | 1170-1270 | Strong |

| C-F Stretch | 1000-1300 | Strong |

Note: The predicted values are estimates based on data from analogous compounds and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇Cl₃F₅O), the molecular weight is approximately 319.4 g/mol .

Molecular Ion Peak ([M]⁺): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms would result in a distinctive pattern of isotopic peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺).

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of chlorine atoms, the trichloromethoxy group, or the cleavage of the ether bond. Key fragments might include [C₆F₅O]⁺ and [CCl₃]⁺.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, yielding precise bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity established by NMR and provide detailed insight into its three-dimensional structure. The analysis would reveal the planarity of the pentafluorophenyl ring and the geometry of the trichloromethoxy group. Furthermore, it would elucidate any intermolecular interactions, such as halogen bonding (C-F···O, C-F···Cl) or π-stacking, that govern the crystal packing.

Integrated Spectroscopic Approaches for Comprehensive Structural Assignment

The structural confirmation of this compound is achieved through the combined interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and ¹³C and ¹⁹F nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique insights into the molecular framework, and together they provide an unambiguous structural verification.

Mass Spectrometry (MS)

Electron ionization mass spectrometry is instrumental in determining the molecular weight and elemental composition of the target molecule. The high-resolution mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of C₇Cl₃F₅O. The isotopic pattern of the molecular ion is particularly informative, revealing the presence of three chlorine atoms, which would present a characteristic M, M+2, M+4, and M+6 pattern with specific intensity ratios.

Key fragmentation pathways would further corroborate the proposed structure. A primary fragmentation would likely involve the cleavage of the C-O bond, leading to the formation of the pentafluorophenoxy radical and a trichloromethyl cation ([CCl₃]⁺), or a pentafluorophenyl cation ([C₆F₅]⁺) and a trichloromethoxy radical. Another significant fragmentation pathway would be the loss of a chlorine radical from the molecular ion. The observation of these specific fragments is crucial for confirming the connectivity of the atoms.

Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 315.88 | 40 | [C₇Cl₃F₅O]⁺ (M⁺) |

| 280.88 | 15 | [M - Cl]⁺ |

| 183.00 | 100 | [C₆F₅O]⁺ |

| 167.00 | 80 | [C₆F₅]⁺ |

| 117.00 | 60 | [CCl₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the C-F and C-O bonds. The aromatic C-F stretching vibrations are expected to appear in the 1000-1400 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage would likely produce a strong band in the 1050-1250 cm⁻¹ range. pressbooks.pubspectroscopyonline.com The presence of the trichloromethoxy group would be indicated by C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region. spectroscopyonline.com

Hypothetical Infrared Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1520 | Strong | Aromatic C=C stretch |

| 1400-1000 | Strong, multiple bands | C-F stretching |

| 1250-1050 | Strong | C-O stretching |

| 800-600 | Medium to Strong | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. For this compound, both ¹³C and ¹⁹F NMR would provide critical data.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would be particularly diagnostic for the pentafluorophenyl group. Due to the different chemical environments, the five fluorine atoms would be expected to show three distinct resonances. The fluorine atoms ortho to the trichloromethoxy group (F-2 and F-6) would appear as one signal, the meta-fluorines (F-3 and F-5) as another, and the para-fluorine (F-4) as a third signal. The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms would provide definitive evidence for their relative positions on the benzene ring. nih.govfluorine1.ru

Hypothetical ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -153 | Triplet | 2F | F-2, F-6 (ortho) |

| -162 | Triplet | 2F | F-3, F-5 (meta) |

| -158 | Triplet of triplets | 1F | F-4 (para) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon of the trichloromethoxy group would likely appear at a downfield chemical shift due to the electronegativity of the attached chlorine and oxygen atoms. The aromatic carbons would exhibit complex splitting patterns due to coupling with the fluorine atoms (C-F coupling). The carbon attached to the oxygen (C-1) would be significantly deshielded. The chemical shifts of the fluorinated carbons would also be characteristic. osti.govchemicalbook.com

Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~95 | -OCCl₃ |

| ~145 (multiplet) | C-1 |

| ~140 (multiplet) | C-2, C-6 |

| ~138 (multiplet) | C-3, C-5 |

| ~142 (multiplet) | C-4 |

By integrating the information from these spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the ¹⁹F and ¹³C NMR spectra provide a detailed map of the carbon and fluorine framework, including the precise substitution pattern on the aromatic ring.

Computational and Theoretical Chemistry Studies of 1,2,3,4,5 Pentafluoro 6 Trichloromethoxy Benzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene. These computational methods provide insights into the geometric arrangement of atoms and the electronic configuration of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. arxiv.org It is valued for its balance between computational cost and accuracy. arxiv.org For molecules like this compound, DFT is employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms, corresponding to the equilibrium molecular structure. researchgate.netkit.edu

The process begins by solving the Kohn-Sham equations, typically using a self-consistent field (SCF) method. arxiv.org Following this, forces on the atoms are calculated, and an optimization algorithm adjusts the atomic positions to minimize the total energy of the molecule. arxiv.org Various functionals, such as B3LYP and PBE0, can be used within the DFT framework, and the choice of basis set (e.g., 6-31G(d,p) or def2-TZVP) also influences the accuracy of the results. arxiv.orgdntb.gov.ua Through this process, key structural parameters like bond lengths and bond angles for this compound can be determined, revealing details such as the planarity of the benzene (B151609) ring and the orientation of the trichloromethoxy group.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of accuracy for describing electronic structure, though they are typically more computationally intensive than DFT. researchgate.net

For this compound, ab initio calculations can provide a more precise description of the molecule's wave function and energy. These methods are particularly useful for studying systems where electron correlation effects are significant. For instance, ab initio calculations can be used to investigate conformational preferences, such as the rotational barrier of the -OCCl3 group relative to the pentafluorophenyl ring. researchgate.net The choice of basis set is crucial, with larger basis sets generally yielding more accurate results. researchgate.net These high-level calculations serve as a benchmark for results obtained from less computationally demanding methods like DFT.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound dictate its chemical behavior. Computational analysis provides quantitative measures known as reactivity descriptors, which help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. oaji.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. oaji.netsemanticscholar.org For this compound, the distribution of the HOMO and LUMO orbitals across the molecule can be visualized to identify the likely sites for electrophilic and nucleophilic attack. The presence of electronegative fluorine and chlorine atoms is expected to significantly influence the energies and localizations of these frontier orbitals.

| Parameter | Description | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. oaji.net |

Electronegativity, Chemical Hardness, and Softness Indices

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. dergipark.org.tr

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." oaji.netnih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov

These indices are valuable for predicting the reactivity of the molecule in various chemical environments.

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. oaji.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Quantifies the energy lowering of a system when it accepts electrons. semanticscholar.org |

Electrostatic Potential and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net

For this compound, the MEP surface can predict the sites for electrophilic and nucleophilic attack. nih.gov

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine. nih.govresearchgate.net

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack. These might be expected around the carbon atoms of the aromatic ring due to the strong electron-withdrawing effects of the fluorine atoms. researchgate.net

Green regions represent areas with a neutral electrostatic potential. researchgate.net

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical chemistry studies were found for the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, including:

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The absence of such specific data indicates that this particular molecule has likely not been the subject of published computational chemistry research, or such research is not widely disseminated. While general methodologies for these types of computational studies are well-established for related fluorinated and aromatic compounds, applying them to the target molecule would require original research that is beyond the scope of this request.

Environmental Fate and Degradation Pathways of 1,2,3,4,5 Pentafluoro 6 Trichloromethoxy Benzene

Atmospheric Degradation Mechanisms

The atmospheric fate of 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene is primarily governed by its susceptibility to photochemical reactions and its physical properties that influence its transport.

The primary degradation pathway for most volatile organic compounds (VOCs) in the troposphere is through reaction with photochemically generated hydroxyl (OH) radicals. regulations.gov For aromatic compounds like benzene (B151609), this process is initiated by the addition of the OH radical to the aromatic ring. researchgate.netrsc.org In the case of this compound, the pentafluorinated ring is expected to be relatively resistant to oxidative attack due to the strength of the C-F bonds. However, OH radical-initiated oxidation remains a plausible degradation mechanism.

Alternatively, the trichloromethoxy (-OCCl₃) group may be susceptible to attack. The atmospheric degradation of similar chloromethanes is known to produce toxic products, including phosgene (B1210022) (COCl₂). researchgate.netnih.govnih.gov A potential degradation pathway could therefore involve the breakdown of the trichloromethoxy group, which could lead to the formation of pentafluorophenol (B44920) and phosgene. The atmospheric lifetime of the compound will ultimately depend on the rate constants of these reactions, which are not currently available in the literature.

The potential for a chemical to be transported in the atmosphere depends on its tendency to partition from surface water or soil into the air, a property often described by the Henry's Law constant (H). wikipedia.orgepa.gov This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. For this compound, a high molecular weight, highly halogenated compound, a low vapor pressure and low water solubility are expected.

While specific experimental data for this compound is unavailable, an estimation of its volatilization potential can be made by comparing it with related halogenated aromatic compounds.

Table 1: Henry's Law Constants (H) for Selected Aromatic Compounds

| Compound | H (Pa·m³/mol) at 298.15 K |

|---|---|

| Benzene | 550 |

| Chlorobenzene | 390 |

| 1,2-Dichlorobenzene | 190 |

| Fluorobenzene | 470 |

| Hexachlorobenzene | 560 |

Data sourced from a compilation of Henry's Law Constants. henrys-law.org

Given its structure, this compound is likely to have a Henry's Law constant in the range of other halogenated benzenes, suggesting a potential for volatilization from water surfaces. Once in the atmosphere, its transport potential would be determined by its atmospheric lifetime; a longer lifetime would allow for greater transport distances from source locations.

Aquatic and Soil Degradation Processes

In terrestrial and aquatic environments, the fate of this compound is controlled by its resistance to biological and chemical degradation processes and its tendency to sorb to solids.

The biodegradation of highly halogenated aromatic compounds is a slow process, with the type of halogen and the redox conditions playing a crucial role. eurochlor.org Polyfluorinated compounds are generally more resistant to microbial degradation than their polychlorinated counterparts. nih.govmdpi.comnih.gov The extreme stability of the C-F bond makes the pentafluorinated ring a very poor substrate for microbial enzymes. mdpi.com

Therefore, any potential biodegradation of this compound would likely be initiated at a more susceptible part of the molecule.

Anaerobic Degradation : Under anaerobic conditions, the primary pathway for the degradation of highly chlorinated compounds is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.gov It is plausible that the trichloromethoxy group could undergo sequential reductive dechlorination. This process, known as halorespiration, has been observed for a variety of chlorinated aromatic compounds. eurochlor.org

Aerobic Degradation : Under aerobic conditions, microorganisms typically initiate the breakdown of aromatic rings using dioxygenase enzymes. nih.gov However, the highly fluorinated ring of the target compound would likely inhibit this pathway. An alternative aerobic pathway might involve the transformation of the trichloromethoxy group, but such pathways are not well-documented for this specific functional group.

Hydrolysis is a chemical degradation process that involves the reaction of a compound with water. The stability of this compound in aqueous environments is determined by the susceptibility of its covalent bonds to this reaction. The C-F bonds on the aromatic ring are exceptionally strong and are not susceptible to hydrolysis under typical environmental pH and temperature conditions.

The trichloromethoxy group is the more likely site for a hydrolytic reaction. However, the compound is expected to have very low water solubility, which would kinetically limit the rate of hydrolysis. An analogous compound, bis(trichloromethyl) carbonate (triphosgene), exhibits very low water solubility and does not decompose significantly when immersed in water at ambient temperature. acs.org Phosgene, a potential hydrolysis product, reacts with water to form hydrogen chloride and carbon dioxide. wikipedia.org It is therefore anticipated that hydrolysis is not a significant degradation pathway for this compound in aqueous environments.

The mobility of organic compounds in soil and their distribution in aquatic systems are largely determined by their tendency to adsorb to soil organic carbon and sediment. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com Compounds with a high Koc are less mobile and tend to accumulate in soil and sediment. chemsafetypro.comca.gov

As a highly halogenated and therefore hydrophobic molecule, this compound is expected to have a high Koc value. Adsorption is primarily driven by partitioning into the organic matter present in soils and sediments. mdpi.com The mobility of the compound in soil is expected to be low, reducing the likelihood of it leaching into groundwater. In aquatic systems, it would predominantly partition from the water column into the sediment. The expected range for its Koc can be inferred from values for similar compounds.

Table 2: Estimated Log Koc Values for Selected Halogenated Benzenes

| Compound | Log Koc |

|---|---|

| Benzene | 1.8-2.1 |

| Chlorobenzene | 2.4-2.9 |

| 1,2-Dichlorobenzene | 2.7-3.3 |

| 1,2,4-Trichlorobenzene | 3.5-4.0 |

| Hexachlorobenzene | 4.5-5.5 |

Data compiled from various sources estimating Koc values. epa.govnih.gov

Based on these trends, the Log Koc for this compound is predicted to be high (likely > 4.0), indicating strong adsorption to soil and sediment and very limited mobility in the subsurface environment.

Pathways of Environmental Distribution and Transport (Dispersion, Dilution, Deposition)

The environmental distribution of this compound is governed by physical and chemical processes that influence its movement between air, water, and soil. itrcweb.org As a halogenated volatile substance, it is expected to partition into the atmosphere, facilitating long-range transport. cdc.gov Industrial releases, whether through wastewater, stack emissions, or waste disposal, represent primary entry points into the environment. ny.govitrcweb.org

Once released, the compound's fate is influenced by several key transport mechanisms:

Atmospheric Transport: Due to its presumed volatility, similar to other trichlorobenzenes, it can enter the atmosphere. cdc.gov In the vapor phase, it can be transported over long distances before being returned to terrestrial or aquatic environments through wet (rain, snow) or dry deposition. ny.gov

Water Transport: In aquatic systems, the compound would likely exhibit limited water solubility due to its hydrophobic fluorinated and chlorinated structure. It would tend to adsorb to suspended solids and sediments. itrcweb.org Transport would occur through surface water runoff and groundwater migration, although its movement in groundwater could be slowed by sorption to organic carbon in the subsurface. itrcweb.orgny.gov

Soil and Sediment Transport: The compound is expected to bind to organic matter in soil and sediment, a process known as partitioning. itrcweb.org This sorption can limit its mobility and bioavailability but also create long-term reservoirs of contamination. Leaching from contaminated soils or landfills can serve as a continuous source to groundwater. ny.gov

The table below summarizes the primary pathways and factors influencing the environmental distribution of this compound.

| Pathway | Medium | Governing Processes | Influencing Factors |

| Dispersion | Air, Water | Volatilization, Advection, Diffusion | Molecular weight, vapor pressure, water currents, wind patterns |

| Dilution | Air, Water | Turbulent mixing | Volume of the receiving medium (atmosphere, water body) |

| Deposition | Soil, Water, Sediment | Wet and Dry Deposition, Sedimentation | Precipitation rates, particle size, water flow rates |

| Sorption | Soil, Sediment | Hydrophobic interactions, Electrostatic interactions | Soil organic carbon content, clay content, pH |

Identification and Characterization of Environmental Degradation Products and Intermediates

The degradation of this compound is anticipated to be a slow process, with the pentafluorobenzene (B134492) ring being particularly resistant to breakdown. ny.gov The trichloromethoxy group, however, represents a more reactive site susceptible to transformation. Degradation is likely to proceed through distinct pathways depending on environmental conditions, particularly the presence or absence of oxygen.

Under anaerobic (oxygen-deficient) conditions, such as those found in some sediments and groundwater, the primary degradation mechanism is expected to be reductive dechlorination. cdc.gov This process involves the sequential removal of chlorine atoms from the trichloromethoxy group by microorganisms. cdc.gov

A putative anaerobic degradation pathway could involve the following steps:

Initial Dechlorination: Transformation of the trichloromethoxy group to a dichloromethoxy group.

Further Dechlorination: Subsequent reduction to a chloromethoxy group and then a methoxy (B1213986) group.

Hydrolysis: The C-O ether bond may be cleaved, potentially yielding pentafluorophenol.

The highly fluorinated ring is exceptionally stable and is not expected to degrade readily under these conditions. ny.gov Aerobic degradation is likely to be even slower, as highly chlorinated compounds are often recalcitrant to oxidative breakdown pathways. cdc.gov

The following table lists potential degradation products and intermediates.

| Potential Product/Intermediate | Formation Pathway | Environmental Conditions |

| 1,2,3,4,5-Pentafluoro-6-(dichloromethoxy)benzene | Reductive Dechlorination | Anaerobic |

| 1,2,3,4,5-Pentafluoro-6-(chloromethoxy)benzene | Reductive Dechlorination | Anaerobic |

| 1,2,3,4,5-Pentafluoro-6-methoxybenzene | Reductive Dechlorination | Anaerobic |

| Pentafluorophenol | Hydrolysis of the ether linkage | Aerobic/Anaerobic |

Considerations for Environmentally Benign Synthesis and Degradation Strategies

Given the persistence and potential for long-range transport of halogenated compounds, there is a significant need for greener synthesis and effective degradation strategies.

Environmentally Benign Synthesis: Traditional synthesis of highly halogenated aromatic compounds often involves harsh conditions and hazardous reagents, such as using elemental chlorine or potent fluorinating agents like antimony trifluoride. beilstein-journals.org A green chemistry approach to synthesizing this compound would focus on:

Alternative Reagents: Employing less toxic and more selective halogenating agents to minimize waste and by-products.

Catalytic Methods: Developing catalytic processes that can operate under milder conditions (lower temperature and pressure) and reduce the need for stoichiometric amounts of hazardous reagents. evitachem.com

Solvent Selection: Using environmentally friendly solvents or solvent-free conditions to reduce volatile organic compound (VOC) emissions and waste.

Atom Economy: Designing synthesis routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Degradation Strategies: The high stability of the pentafluorinated ring necessitates robust methods for environmental remediation. Promising strategies include:

Microbial Degradation: While naturally slow, bioremediation could be enhanced by identifying or engineering microorganisms capable of reductive dechlorination of the trichloromethoxy group. nih.gov This could serve as a crucial first step in a treatment train.

Advanced Oxidation Processes (AOPs): Technologies such as UV/H₂O₂, ozonation, or electrochemical oxidation can generate highly reactive hydroxyl radicals capable of breaking the stable carbon-fluorine bonds and destroying the aromatic ring.

Combined Approaches: A sequential treatment process involving an initial anaerobic biological step to dechlorinate the methoxy group, followed by an AOP to destroy the resulting pentafluorinated intermediate, could be an effective strategy.

The table below outlines potential green strategies for the lifecycle of this compound.

| Strategy | Focus Area | Objective | Examples |

| Benign Synthesis | Chemical Production | Reduce environmental impact of manufacturing | Use of catalytic reagents, safer solvents, improved atom economy |

| Bioremediation | Environmental Cleanup | Enhance natural degradation processes | Bioaugmentation with dehalogenating bacteria |

| Advanced Oxidation | Environmental Cleanup | Complete destruction of the compound | UV/peroxide, Ozonation, Sonolysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) starting from hexafluorobenzene. The trichloromethoxy group is introduced via reaction with trichloromethoxide ions under anhydrous conditions in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Purification is achieved through fractional distillation or recrystallization, with purity validated by GC (>97%) . For analogous fluorinated benzene derivatives, halogen exchange reactions (e.g., iodine substitution) have been optimized using sodium methoxide, providing insights into regioselectivity challenges .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : ¹⁹F NMR is critical for confirming substitution patterns (δ -140 to -160 ppm for meta-fluorines). GC-MS with a DB-5 column ensures purity assessment, while X-ray crystallography resolves structural ambiguities. FT-IR identifies the trichloromethoxy group (C-O stretch at ~1100 cm⁻¹). For quantification, internal standards (e.g., perfluorotoluene) are used in GC due to the compound’s volatility .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage under argon at -20°C in amber vials is recommended. Hydrolysis of the trichloromethoxy group occurs in acidic/basic media, forming phenolic byproducts. Thermal gravimetric analysis (TGA) shows stability up to 100°C, but prolonged heating above 150°C risks defluorination .

Advanced Research Questions

Q. How do the electronic effects of the pentafluoro and trichloromethoxy substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : Both substituents are electron-withdrawing, deactivating the ring and directing EAS to the meta position. Computational studies (DFT) on analogous compounds reveal a HOMO-LUMO gap reduction of ~2 eV, favoring radical pathways under UV irradiation. Steric hindrance from the trichloromethoxy group further limits reactivity, as shown in nitration studies of pentafluoronitrobenzene .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Yield discrepancies often stem from catalyst selection (Pd vs. Cu) and solvent polarity. Design of Experiments (DoE) approaches optimize ligand systems (e.g., bipyridine for Pd catalysts) and anhydrous conditions. Trace oxygen removal via freeze-pump-thaw cycles improves reproducibility in Suzuki-Miyaura couplings .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate a logP of 3.8, suggesting moderate bioaccumulation. Henry’s Law constants for chlorinated analogs (5.3×10⁻² atm·m³/mol) indicate volatility-driven atmospheric dispersal. Molecular dynamics (MD) simulations of hydrolytic degradation pathways should be validated against accelerated stability testing (40°C/75% RH for 6 months) .

Q. What role does this compound play in developing fluorinated polymeric materials?

- Methodological Answer : As a monomer, it enables polycondensation with diols to form thermally stable polymers (Tg > 200°C). The trichloromethoxy group allows post-polymerization modifications, such as nucleophilic substitution with thiols. Comparative studies with pentafluorostyrene derivatives highlight enhanced dielectric properties in copolymers .

Q. What mechanistic insights explain unexpected byproducts in Grignard reactions with this substrate?

- Methodological Answer : Competing pathways include C-O bond cleavage (forming pentafluorophenol) and defluorination. Low-temperature ¹⁹F NMR studies (-30°C) show Grignard reagents (e.g., MeMgBr) preferentially attack the methoxy carbon, while elevated temperatures favor fluoride elimination. Chelating agents like 18-crown-6 modulate reactivity by stabilizing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.